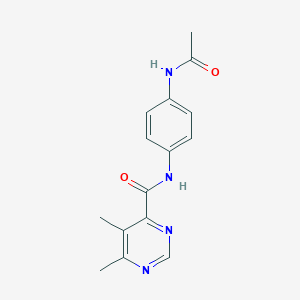

![molecular formula C26H21N3S B2834992 (2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile CAS No. 326915-05-3](/img/structure/B2834992.png)

(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C26H21N3S and its molecular weight is 407.54. The purity is usually 95%.

BenchChem offers high-quality (2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Structural Characterization

Optical and X-ray diffraction characterizations of crystals of a related compound showed variations in emission maxima in the solid state due to differences in crystal morphology, habit, and size. These differences were attributed to the unique assembly of the molecules within the crystal structure, which affects photoluminescence properties (Percino et al., 2017).

Corrosion Inhibition

Studies on thiazole derivatives, including compounds structurally similar to the one , have demonstrated their effectiveness as corrosion inhibitors for metals in acidic solutions. The effectiveness varies with the nature and concentration of the compounds, temperature, and acid concentration. These inhibitors operate through adsorption on the metal surface, adhering to the Langmuir adsorption isotherm, and display mixed-type inhibition behavior (Quraishi & Sharma, 2005).

Molecular Recognition and Sensing

Spectroscopic studies revealed that certain derivatives have a strong affinity toward divalent transition metal ions, showing potential for use in molecular recognition and sensing applications. For example, enhancement of fluorescence intensity was observed upon addition of specific metal ions, indicating selective interaction and potential for development as fluorescent sensors (Shi et al., 2007).

Photophysical Properties and Applications

Research into the photophysical characteristics of related compounds in different media has shown promising results for their application in organic photo emitting diodes and other optical devices. The studies focused on the intramolecular charge transfer and solvatochromic behavior, highlighting their potential utility in the development of advanced materials for photonic applications (Asiri et al., 2015).

Synthesis and Material Development

The synthesis of novel derivatives through microwave-assisted methods has been explored, demonstrating efficient pathways to obtain compounds with potential applications in material science, such as in the development of new chalcone derivative compounds with nonlinear optical absorption properties. This underscores the compound's relevance in the synthesis of materials with unique electronic and optical behaviors (Swarnkar et al., 2014).

properties

IUPAC Name |

(Z)-3-[4-(dimethylamino)phenyl]-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3S/c1-29(2)24-14-8-19(9-15-24)16-23(17-27)26-28-25(18-30-26)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-16,18H,1-2H3/b23-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRZBBOBUDDKMK-KQWNVCNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2834912.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)

![2-chloro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2834915.png)

![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)

![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)

![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)